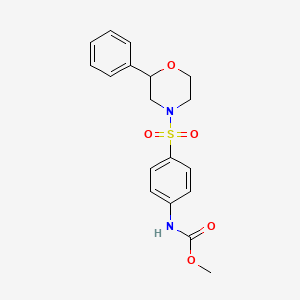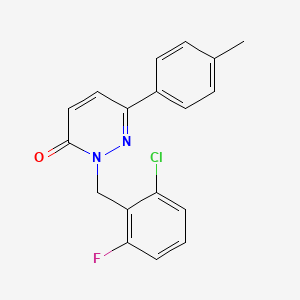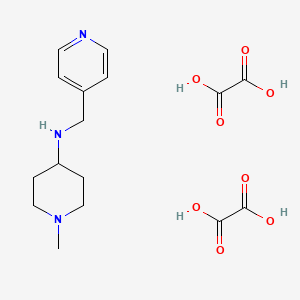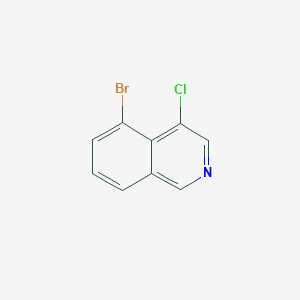
5-Bromo-4-chloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-4-chloroisoquinoline often involves multi-step reactions, starting from simple precursors. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound with a structure related to 5-Bromo-4-chloroisoquinoline, has been reported to involve the preparation of 2-amino-5-methylbenzoic acid followed by a series of reactions including oxidation and bromination to yield the desired compound (Cao Sheng-li, 2004). Such synthetic routes highlight the complexity and the need for precise control over reaction conditions to achieve the desired bromo-chloroisoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloroisoquinoline is characterized by the presence of bromo and chloro substituents on the isoquinoline skeleton. This structural arrangement significantly influences the reactivity and interaction of the molecule with various reagents. Studies involving related compounds, such as the vibrational spectroscopic investigations on 7-bromo-5-chloro-8-hydroxyquinoline, provide insights into the effect of halogen substituents on the electronic and geometric properties of the molecule. These studies often employ techniques like FTIR, FT-Raman spectra, and DFT calculations to elucidate the structure (V. Arjunan et al., 2009).
Chemical Reactions and Properties
5-Bromo-4-chloroisoquinoline participates in various chemical reactions, leveraging its halogen substituents. For instance, halogenated isoquinolines undergo reactions involving nucleophilic substitution, where the halogen atom can be replaced by another nucleophile. Such reactivity is crucial for further modifications and derivatization of the isoquinoline core. Studies on related molecules, such as the reactions of 4-haloisoquinolines with amide ion in ammonia, demonstrate the potential for selective substitution and functionalization of the isoquinoline ring (J. Zoltewicz & Terence M. Oestreich, 1991).
Aplicaciones Científicas De Investigación
1. Reactions with Amide Ion in Ammonia
5-Bromo-4-chloroisoquinoline, when reacted with amide and thiomethoxide ions in refluxing liquid ammonia, preferentially reacts with thiolate ion to produce 4-(methylthio)isoquinoline. This process involves a competition between SRN1 substitution and σ complex formation (Zoltewicz & Oestreich, 1991).
2. Bioreductively Activated Prodrug System
5-Bromo-4-chloroisoquinoline has been explored as a potential bioreductively activated prodrug system. It has been used in the synthesis of 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one, which upon biomimetic reduction, releases 5-bromoisoquinolin-1-one, showing potential for targeted drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
3. Synthesis of PI3K/mTOR Inhibitors
The compound synthesized from 5-Bromo-4-chloroisoquinoline serves as an important intermediate in the creation of PI3K/mTOR inhibitors, which are significant in cancer treatment and research (Lei et al., 2015).
Safety and Hazards
The safety information for 5-Bromo-4-chloroisoquinoline includes several hazard statements: H302, H315, H320, H335 . These codes represent specific hazards associated with the compound. The compound should be handled with care, following the precautionary statements: P261, P280, P301+P312, P302+P352, P305+P351+P338 .
Propiedades
IUPAC Name |
5-bromo-4-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZRTGVSAHMYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

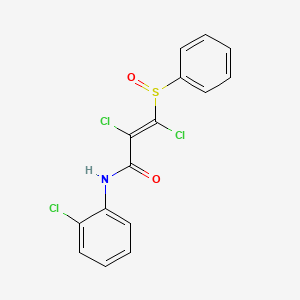

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
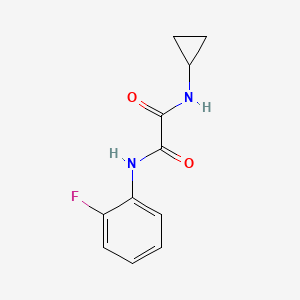
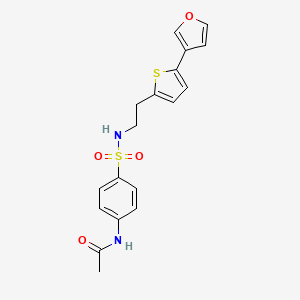

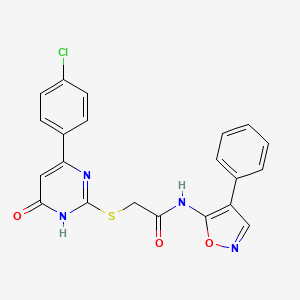
![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

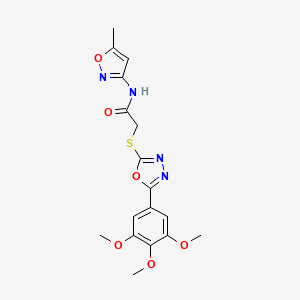
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)
